2-Fold Superior Antibacterial Activity Against B. subtilis Compared with Nitroxoline
7-Substituted quinolin-8-ol derivatives structurally analogous to 7-(aminomethyl)quinolin-8-ol demonstrate significantly enhanced antibacterial activity against Gram-positive B. subtilis relative to the clinical comparator nitroxoline [1]. The representative 7-substituted derivative (compound 5) exhibited an MIC of 10 μg/mL, a 2-fold improvement over nitroxoline (MIC = 20 μg/mL), indicating that the C7 aminomethyl substitution pattern confers a meaningful potency advantage within this antibacterial chemotype [1].
| Evidence Dimension | Antibacterial potency (MIC) |
|---|---|
| Target Compound Data | MIC = 10 μg/mL (representative 7-substituted quinolin-8-ol derivative, compound 5) |
| Comparator Or Baseline | Nitroxoline: MIC = 20 μg/mL |
| Quantified Difference | 2-fold lower MIC (higher potency) |
| Conditions | In vitro disk diffusion assay against B. subtilis bacterial strain |
Why This Matters
Demonstrates that C7-aminomethyl substitution yields a 2-fold potency advantage over nitroxoline, validating selection of this substitution pattern for antibacterial SAR campaigns.
- [1] Dahaieh N, et al. Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites. Chemical Data Collections. 2021;31:100593. View Source
